N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide
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Overview
Description
N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes difluorophenyl and dihydrobenzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxalamide backbone: This involves the reaction of oxalyl chloride with an amine precursor to form the oxalamide core.
Introduction of the difluorophenyl group: This step involves the coupling of a difluorophenyl halide with the oxalamide intermediate using a palladium-catalyzed cross-coupling reaction.
Attachment of the dihydrobenzofuran moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)oxalamide: Lacks the dimethylamino group, which may affect its biological activity.
N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(methylamino)ethyl)oxalamide: Contains a methylamino group instead of a dimethylamino group, potentially altering its pharmacological properties.
Uniqueness
N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3/c1-25(2)17(12-3-6-18-13(9-12)7-8-28-18)11-23-19(26)20(27)24-16-10-14(21)4-5-15(16)22/h3-6,9-10,17H,7-8,11H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNGFDDQJRGIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)C2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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